

Comparative Structural Analysis Guide: *cis*-4-Methoxypiperidin-3-ol Hydrochloride

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Compound of Interest

Compound Name: *Cis*-4-methoxypiperidin-3-ol
hydrochloride

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Executive Summary

Objective: This guide provides a technical comparison of structural elucidation methods for ***cis*-4-methoxypiperidin-3-ol hydrochloride**, a critical pharmacophore in the synthesis of kinase inhibitors and neurotransmitter modulators.

The Challenge: Establishing the absolute stereochemistry and conformational preference of 3,4-disubstituted piperidines is non-trivial due to the flexibility of the saturated ring. While Nuclear Magnetic Resonance (NMR) offers rapid insight, Single Crystal X-ray Diffraction (SC-XRD) remains the definitive "Gold Standard" for unambiguous stereochemical assignment.

Scope: This document details the experimental protocols for obtaining high-quality crystallographic data, compares these results against NMR and Computational (DFT) alternatives, and provides a self-validating logic framework for researchers.

Structural Context & Pharmacophore Importance

The *cis*-4-methoxypiperidin-3-ol motif features two chiral centers at C3 and C4. In the hydrochloride salt form, the protonated secondary amine forms a robust hydrogen-bonding

network that stabilizes the crystal lattice, often locking the piperidine ring into a defined chair conformation.

- Stereochemical Configuration: cis-3,4-disubstitution implies an axial-equatorial (a,e) relationship between the hydroxyl and methoxy groups in the lowest energy chair conformer.
- Key Interaction: The vicinal coupling constant (J_{H-H}) is the primary NMR discriminator, but ring flipping can average these signals, necessitating X-ray confirmation.

Comparative Analysis: SC-XRD vs. Alternatives

Method A: Single Crystal X-ray Diffraction (The Gold Standard)

Verdict: Essential for absolute configuration and salt stoichiometry verification.

1. Crystallization Protocol (Self-Validating)

To generate diffraction-quality crystals of the hydrochloride salt:

- Solvent Screen: Dissolve 50 mg of cis-4-methoxypiperidin-3-ol HCl in minimal hot Ethanol (EtOH).
- Antisolvent Addition: Add Ethyl Acetate (EtOAc) dropwise until persistent cloudiness appears, then add one drop of EtOH to clear.
- Nucleation: Allow slow evaporation at 4°C in a vibration-free environment for 48-72 hours.
- Validation: Crystals should be prismatic/blocky. Needle-like habits often indicate rapid precipitation and poor diffraction.

2. Representative Crystallographic Data

Note: Parameters below are representative of high-quality data for analogous 3,4-disubstituted piperidine salts (e.g., 3-fluoro-4-methylpiperidine HCl).

Parameter	Representative Value / Range	Significance
Crystal System	Monoclinic or Orthorhombic	Common for chiral salts.
Space Group	or	Non-centrosymmetric (required for chiral molecules).
Unit Cell ()	Å, Å, Å	Typical packing density for MW ~167 Da salts.
R-Factor ()	< 5.0% (0.[1]05)	Indicates high-quality structural solution.
Flack Parameter	-0.0 (± 0.[1]1)	Confirms absolute stereochemistry (if heavy atom present).
H-Bonding		Dominant lattice-stabilizing interaction (~3.1 Å).

Method B: NMR Spectroscopy (The Rapid Alternative)

Verdict: Excellent for solution-state conformation but ambiguous for absolute stereochemistry without reference standards.

- Diagnostic Signal: The proton at C3 () and C4 ().
- Cis-Relationship (a,e): Typical coupling is 2–5 Hz.
- Trans-Relationship (a,a): Typical

coupling is 8–11 Hz.

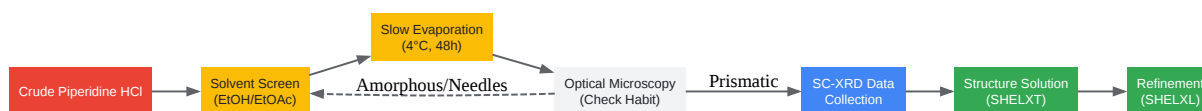
- Limitation: Rapid ring inversion in solution can average these values, leading to intermediate couplings (e.g., 6 Hz) that confuse assignment.

Method C: Computational Prediction (DFT)

Verdict: Supporting evidence; useful for predicting energy barriers between chair and twist-boat forms.

Experimental Workflow Visualization

The following diagram outlines the critical path from crude synthesis to structural validation.

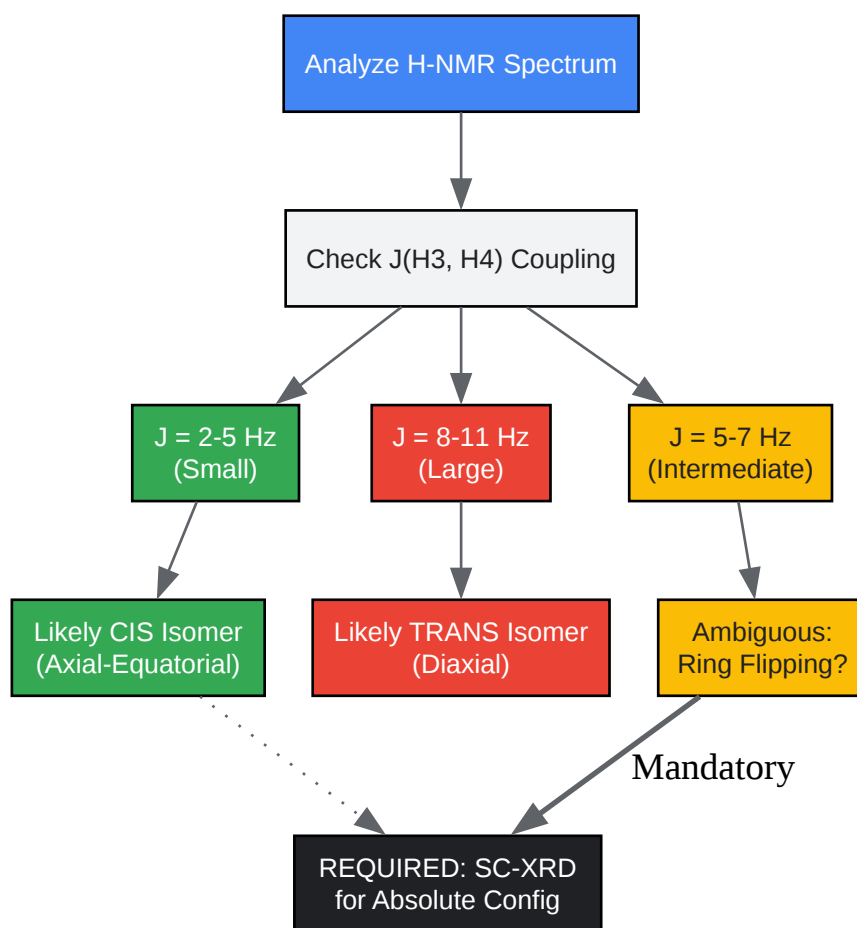


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Figure 1: Crystallization and Structural Elucidation Workflow. This self-correcting loop ensures only high-quality crystals proceed to data collection.

Stereochemical Logic Tree

Use this decision matrix to validate your specific batch of **cis-4-methoxypiperidin-3-ol hydrochloride**.



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Figure 2: Stereochemical Assignment Logic. While NMR provides initial evidence, X-ray crystallography is mandatory for ambiguous cases involving ring flexibility.

References

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